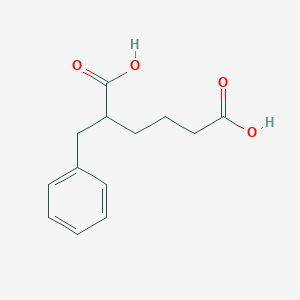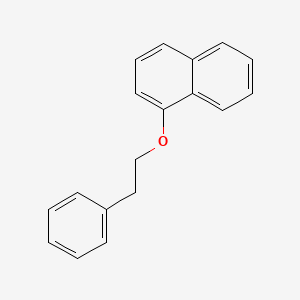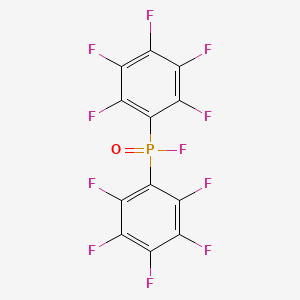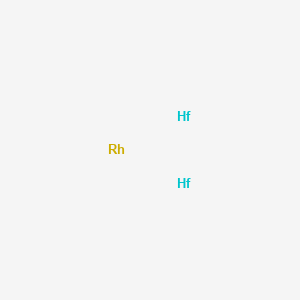
Hafnium;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium;rhodium is a compound formed by the combination of hafnium and rhodium. Hafnium is a lustrous, silver-gray transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white transition metal known for its catalytic properties and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hafnium;rhodium compounds typically involves the impregnation method, where hafnium and rhodium species are supported on a substrate such as zeolites. This method involves the formation of Rh–[O]x–Hf species, which helps in stabilizing the rhodium metal species and preventing sintering at high temperatures (600–700°C) in both oxidizing and reducing atmospheres .
Industrial Production Methods: Industrial production of this compound compounds may involve the use of hafnium tetrachloride and rhodium chloride as precursors. These compounds are mixed and subjected to high-temperature conditions to form the desired this compound compound. The process may also involve the use of reducing agents to facilitate the formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium;rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium tetrahalides, while rhodium compounds are known for their catalytic properties in organic synthesis reactions .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at high temperatures to form hafnium dioxide (HfO₂).
Reduction: Rhodium species can be reduced using hydrogen gas to form metallic rhodium.
Substitution: Hafnium and rhodium compounds can undergo substitution reactions with various ligands to form complex compounds.
Major Products:
Hafnium Dioxide (HfO₂): Formed from the oxidation of hafnium.
Metallic Rhodium: Formed from the reduction of rhodium species.
Complex Compounds: Formed from substitution reactions involving hafnium and rhodium.
Wissenschaftliche Forschungsanwendungen
Hafnium;rhodium compounds have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of hafnium;rhodium compounds involves the stabilization of rhodium species by hafnium atoms. This stabilization prevents the sintering of rhodium at high temperatures, thereby enhancing its catalytic activity. The formation of Rh–[O]x–Hf species plays a crucial role in this stabilization process . The molecular targets and pathways involved in the catalytic reactions include the activation of hydrogen and the reduction of nitroarenes.
Vergleich Mit ähnlichen Verbindungen
Hafnium;Zirconium: Both hafnium and zirconium have similar chemical properties due to their nearly identical ionic radii.
Rhodium;Platinum: Rhodium and platinum compounds are both known for their catalytic properties.
Uniqueness: The uniqueness of hafnium;rhodium compounds lies in their ability to stabilize rhodium species at high temperatures, thereby enhancing their catalytic activity and resistance to sintering. This makes them valuable in various high-temperature catalytic processes.
Eigenschaften
CAS-Nummer |
12141-82-1 |
|---|---|
Molekularformel |
Hf2Rh |
Molekulargewicht |
459.88 g/mol |
IUPAC-Name |
hafnium;rhodium |
InChI |
InChI=1S/2Hf.Rh |
InChI-Schlüssel |
VSAXEQIEUIRABQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Hf].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


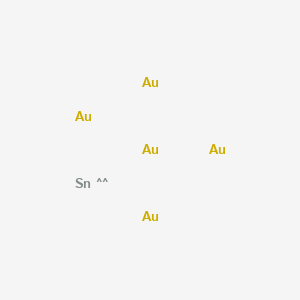
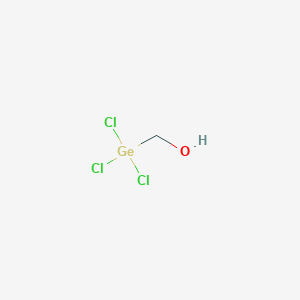
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
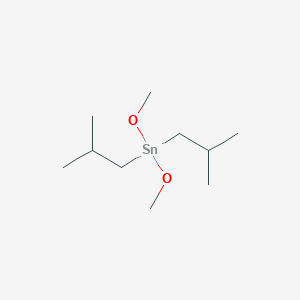
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
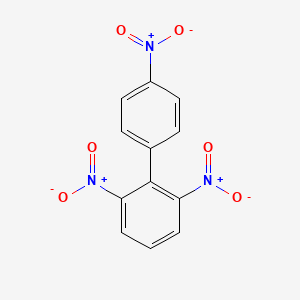
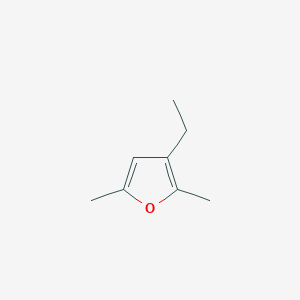
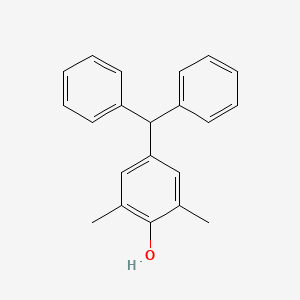
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
